molecular formula C10H12F3N3O4 B2536278 Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2287321-04-2

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No. B2536278
CAS RN: 2287321-04-2
M. Wt: 295.218
InChI Key: LTFXASZLOQJSLA-UHFFFAOYSA-N
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Description

“Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular weight of “Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid” is 295.22 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Reactivity

One aspect of research focuses on the synthesis and reactivity of compounds involving azetidinyl and imidazole units. For example, the reactions of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines and related compounds, including 2-aminopyrimidines and 2-amino-1,2,4-triazines, have been studied to produce compounds bearing imidazole-fused nitrogen-heterocycles (Imafuku, Miyashita, & Kikuchi, 2003). These reactions highlight the potential for creating diverse heterocyclic compounds that could have varied applications, including in medicinal chemistry and material science.

Another study discusses the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, showcasing the [3+2] cycloaddition route to obtain a functionalized heterocyclic amino acid (Dzedulionytė et al., 2021). This compound represents a novel structure that could be of interest in the development of new pharmaceuticals or as a building block in organic synthesis.

Catalysis and Synthetic Applications

Research has also explored the use of imidazole-related compounds in catalysis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for the synthesis of polyhydroquinoline derivatives (Khaligh, 2014). This highlights the role of imidazole derivatives in facilitating environmentally friendly and efficient synthetic pathways.

Antifungal and Antimicrobial Activities

The synthesis and evaluation of N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have been reported for their potent anti-Candida activities (Di Santo et al., 2005). These studies contribute to the ongoing search for new antifungal agents, underscoring the potential medicinal applications of compounds derived from or related to Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid.

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse, depending on the specific derivative and its biological activity .

Safety and Hazards

The compound is classified as a skin and eye irritant and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs due to the increasing public health problems caused by antimicrobial resistance in drug therapy . Therefore, there is a need for the development of new drugs that overcome these problems .

properties

IUPAC Name

methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-4-11(5-10-7)6-2-9-3-6;3-2(4,5)1(6)7/h4-6,9H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXASZLOQJSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid

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